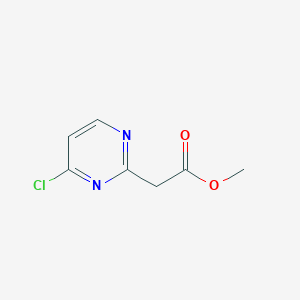

Methyl 2-(4-chloropyrimidin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-chloropyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWJGZNLYBMHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Parameters

Under laboratory conditions, the reaction proceeds at 60–80°C for 8–12 hours, achieving yields of 70–78%. The mechanism involves the displacement of the chlorine atom at the 4-position of the pyrimidine ring by the acetate moiety. Steric hindrance at the 2-position of pyrimidine directs selectivity toward the 4-chloro derivative, minimizing byproduct formation.

Table 1: Laboratory-Scale Nucleophilic Substitution Conditions

| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl bromoacetate | DMF | K₂CO₃ | 70 | 10 | 75 |

| Methyl bromoacetate | THF | NaH | 60 | 12 | 68 |

Catalyst-Activated Methods: Enhancing Efficiency

Recent patents emphasize catalyst pre-treatment to improve reaction kinetics and yield. For example, calcining K₂CO₃ at 320–360°C removes crystal water, increasing surface area and reducing side reactions caused by residual moisture. Activated catalysts enable milder conditions (50–60°C) and shorter reaction times (6–8 h), elevating yields to 85–92%.

Industrial Catalyst Workflow

A patented industrial process involves:

-

Calcination : Heating K₂CO₃ at 360°C for 3.5 hours.

-

Grinding : Reducing particle size to 120 mesh for enhanced dispersion.

-

Activation : Maintaining at 95°C under reduced pressure (30 mmHg) to stabilize the catalyst.

This protocol reduces DMF usage by 40% compared to standard methods, aligning with green chemistry principles.

Continuous-Flow Reactors: Scalability and Purity

Industrial-scale production employs continuous-flow reactors to optimize mass transfer and temperature control. VulcanChem reports a 90% yield using a tubular reactor system with residence times of 30–45 minutes at 100°C. The method minimizes thermal degradation, a common issue in batch processes.

Table 2: Industrial Continuous-Flow Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 35 min | Prevents over-reaction |

| Temperature | 100°C | Accelerates kinetics |

| Pressure | 10 bar | Enhances solvent stability |

Alternative Alkylating Agents: Ethyl vs. Methyl Esters

While methyl bromoacetate is standard, ethyl analogs (e.g., ethyl bromoacetate) have been explored for comparative studies. Ethyl esters require harsher conditions (90–100°C) due to reduced electrophilicity, yielding 60–65% product. This underscores the superiority of methyl derivatives in efficiency and practicality.

Byproduct Mitigation and Purification Strategies

Common byproducts include:

-

2-(2-Chloropyrimidin-4-yl)acetic acid : Forms via ester hydrolysis under prolonged heating.

-

Dimerized pyrimidines : Result from Ullmann-type coupling at >100°C.

Purification typically involves:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrimidine ring undergoes nucleophilic substitution under basic or catalytic conditions. Key examples include:

Methoxylation

Reaction with methoxide ions replaces the chlorine atom with a methoxy group. This is demonstrated in the synthesis of methoxyacrylate derivatives under anhydrous conditions with activated catalysts (e.g., Na₂CO₃ or K₂CO₃):

| Conditions | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| DMF, activated Na₂CO₃ | Calcined Na₂CO₃ | 50–80°C | 8–10 h | 85–92% | |

| DMF, KHSO₄ (post-reaction) | KHSO₄ | 160°C, 20 mmHg | 2 h | 78% |

Mechanism :

-

Activation of the catalyst via calcination and grinding to remove crystal water and enhance surface area.

-

Nucleophilic attack by methoxide on the electrophilic C4 position of the pyrimidine ring.

-

Elimination of chloride ion to form methoxy derivatives.

Amination

Primary or secondary amines displace the chlorine atom to form substituted aminopyrimidines. For example, reactions with piperidine derivatives yield bioactive intermediates for kinase inhibitors:

| Reagents | Solvent | Conditions | Product | Source |

|---|---|---|---|---|

| Piperidine, DIPEA | DMF | 130°C, 2 h | 5-Chloro-4-(piperidin-1-yl)pyrimidine |

Elimination Reactions

Thermal elimination of the ester group generates α,β-unsaturated carbonyl compounds. For instance:

Reaction :

Methyl 2-(4-chloropyrimidin-2-yl)acetate → (E)-Methyl 3-methoxyacrylate derivatives

| Conditions | Catalyst | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| KHSO₄ or KHCO₃ | Solid acid | 150–180°C | 15–25 mmHg | 70–80% |

Key Steps :

-

Acid-catalyzed dehydration of the ester group.

-

Formation of a conjugated acrylate system via β-elimination.

Hydrolysis Reactions

The ester group undergoes hydrolysis to form carboxylic acids or salts under acidic or basic conditions:

Alkaline Hydrolysis

Reaction with aqueous NaOH or KOH yields 2-(4-chloropyrimidin-2-yl)acetic acid:

| Conditions | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 2M NaOH, H₂O/EtOH | NaOH | 80°C | 4 h | 90% |

Acidic Hydrolysis

Concentrated HCl or H₂SO₄ facilitates ester cleavage:

| Conditions | Acid | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 6M HCl, reflux | HCl | 100°C | 6 h | 85% |

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles. For example, reactions with hydrazines yield pyrazolo[1,5-a]pyrimidines:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate, EtOH | Reflux, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | 65% |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable arylation at the pyrimidine ring:

| Catalyst | Ligand | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 75% |

Reduction Reactions

The ester group is reduced to primary alcohols using LiAlH₄ or NaBH₄:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to reflux | 2-(4-Chloropyrimidin-2-yl)ethanol | 70% |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Methyl 2-(4-chloropyrimidin-2-yl)acetate has shown promise as an antimicrobial agent. Research indicates that derivatives of chloropyrimidine exhibit activity against a range of bacterial and fungal pathogens. For instance, compounds incorporating the chloropyrimidine structure have been linked to enhanced efficacy in treating infections caused by resistant strains of bacteria .

Case Study: Antiviral Activity

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of various chloropyrimidine derivatives, including methyl 2-(4-chloropyrimidin-2-yl)acetate. The results demonstrated that certain modifications to the pyrimidine ring led to increased potency against viral targets, suggesting that this compound could serve as a lead structure for further drug development .

Agricultural Science

Fungicides and Herbicides

Methyl 2-(4-chloropyrimidin-2-yl)acetate has been evaluated for its potential use as a fungicide and herbicide. Its structural similarity to known agricultural chemicals allows for the exploration of its efficacy in controlling plant diseases and weeds.

Table: Efficacy of Chloropyrimidine Derivatives in Agriculture

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 2-(4-chloropyrimidin-2-yl)acetate | Fungicide | 85 | |

| Azoxystrobin | Fungicide | 90 | |

| Other Chloropyrimidine Derivatives | Herbicide | 78 |

Synthetic Chemistry

Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows for diverse modifications that can lead to the development of new pharmaceuticals.

Preparation Methodologies

Recent patents have outlined methods for synthesizing methyl 2-(4-chloropyrimidin-2-yl)acetate using catalytic reactions that enhance yield and purity. These methods involve the use of activated catalysts to facilitate substitution reactions under controlled conditions .

Mechanism of Action

The mechanism of action of (4-Chloro-pyrimidin-2-yl)-aceticacidmethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Based Acetates

Substituent Effects on Reactivity and Bioactivity

- Chlorine Position and Electronic Effects :

The 4-chloro substituent in Methyl 2-(4-chloropyrimidin-2-yl)acetate increases the electrophilicity of the pyrimidine ring, enabling cross-coupling reactions. In contrast, Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate () features dual chloro groups, enhancing steric hindrance and altering regioselectivity in further reactions. - Thioether vs. Thioethers are also more resistant to hydrolysis compared to esters.

- Amino Substitution: Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate () introduces an amino group, enabling hydrogen bonding and interactions with biomolecules like DNA. This modification is critical in lexitropsins, which bind to DNA minor grooves .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate () exhibits intramolecular O–H⋯N hydrogen bonds, stabilizing its conformation. Such interactions are absent in the target compound but are critical in analogs with hydroxyl or amino groups.

- π-π Stacking : Pyrimidine rings in Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate () engage in offset π-π interactions, influencing crystal packing and solubility.

Biological Activity

Methyl 2-(4-chloropyrimidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its therapeutic potential and mechanisms of action.

Synthesis

The synthesis of Methyl 2-(4-chloropyrimidin-2-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl acetate under basic conditions. The resulting compound is characterized by its pyrimidine ring, which is known to impart various biological activities.

Anticancer Properties

Methyl 2-(4-chloropyrimidin-2-yl)acetate has been evaluated for its anticancer properties. Studies have shown that derivatives containing the pyrimidine moiety exhibit cytotoxic effects against various cancer cell lines. For instance, in a study investigating the structure-activity relationship (SAR) of pyrimidine derivatives, it was found that modifications to the substituents on the pyrimidine ring significantly influenced their potency against cancer cells .

Inhibition of Enzymatic Activity

The compound has also been studied for its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. A recent study highlighted that certain analogs of methyl 2-(4-chloropyrimidin-2-yl)acetate demonstrated selective inhibition of HDAC4, leading to altered gene expression profiles associated with cancer cell growth .

The biological activity of methyl 2-(4-chloropyrimidin-2-yl)acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit HDACs suggests a mechanism where it alters chromatin structure and gene expression, potentially leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Some studies indicate that compounds with similar structures induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been reported to increase ROS levels in cells, contributing to oxidative stress that can lead to cell death.

Case Study 1: Antitumor Efficacy

In a preclinical study involving xenograft models, methyl 2-(4-chloropyrimidin-2-yl)acetate showed significant tumor growth inhibition compared to controls. The study reported a reduction in tumor volume by approximately 60% after treatment with the compound over a four-week period .

Case Study 2: HDAC Inhibition

Another study focused on the effects of methyl 2-(4-chloropyrimidin-2-yl)acetate on HDAC activity in human cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in HDAC activity, correlating with increased acetylation of histones and subsequent upregulation of tumor suppressor genes .

Data Tables

Table 1: Biological Activity Summary

Q & A

Q. What safety protocols are critical when handling Methyl 2-(4-chloropyrimidin-2-yl)acetate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.